Cas no 6265-74-3 (N-(2-hydroxyethyl)pyridine-4-carboxamide)
N-(2-hydroxyethyl)pyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Hydroxyethyl)isonicotinamide
- 4-Pyridinecarboxamide,N-(2-hydroxyethyl)-
- Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
- N-(2-hydroxyethyl)pyridine-4-carboxamide
- 4-Pyridinecarboxamide, N-2-hydroxyethyl-
- AC1L2JNY
- isonicotinic acid-(2-hydroxy-ethylamide)
- Isonicotinsaeure-(2-hydroxy-aethylamid)
- N-(2-hydroxyethyl)-4-pyridylcarboxamide
- N-(2-hydroxyethyl)-isonicotinamide
- N-(2-hydroxyethyl)isonicotinic amide
- NSC33143
- SBB055661
- SureCN65822
- N-Hydroxyethylisonicotinamide
- NS00043966
- DTXSID9064184
- 4-Pyridinecarboxamide, N-(2-hydroxyethyl)-
- N-(2-Hydroxyethyl)-4-pyridinecarboxamide
- 4-(2-HYDROXYETHYL)CARBAMOYLPYRIDINE
- Z31725198
- NSC 33143
- CHEMBL3264038
- N-(2-HYDROXYETHYL)ISONICOTINAMIDE, 99
- MFCD00075311
- TS-02236
- N-(2-Hydroxyethyl)isonicotinamide,99
- AKOS000120169
- NSC-33143
- UNII-923BQ8X2VH
- ISONICOTINAMIDE, N-(2-HYDROXYETHYL)-
- 923BQ8X2VH
- EINECS 228-432-7
- EN300-15591
- N-(2-hydroxyethyl) isonicotinamide
- SCHEMBL65822
- DB-335005
- CS-0235373
- ALBB-035563
- hydroxyethyl isonicotinamide
- 6265-74-3
- InChI=1/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12
-
- MDL: MFCD00075311
- Inchi: 1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12)
- InChI Key: QVPWDPDVDVVXIB-UHFFFAOYSA-N
- SMILES: OCCNC(C1C=CN=CC=1)=O
Computed Properties
- Exact Mass: 166.0743
- Monoisotopic Mass: 166.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.2A^2
- XLogP3: -0.6
Experimental Properties
- Density: 1.212±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 133-134 ºC
- Boiling Point: 220 °C(lit.)
- Flash Point: 221.6±23.2 °C
- Refractive Index: 1.6180 (estimate)
- Solubility: Soluble (344 g/l) (25 º C),
- PSA: 62.22
- LogP: 0.19460
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
N-(2-hydroxyethyl)pyridine-4-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-hydroxyethyl)pyridine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB540943-1 g |
N-(2-Hydroxyethyl)isonicotinamide; . |
6265-74-3 | 1g |
€160.40 | 2023-07-11 | ||
| Chemenu | CM178103-5g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 5g |
$281 | 2021-08-05 | |
| Chemenu | CM178103-10g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 10g |
$457 | 2021-08-05 | |
| Chemenu | CM178103-25g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 25g |
$795 | 2021-08-05 | |
| Chemenu | CM178103-5g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 5g |
$281 | 2022-06-10 | |
| Chemenu | CM178103-10g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 10g |
$457 | 2022-06-10 | |
| Chemenu | CM178103-25g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 25g |
$795 | 2022-06-10 | |
| Alichem | A029206021-5g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 5g |
$459.03 | 2023-09-01 | |
| Alichem | A029206021-10g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 10g |
$710.94 | 2023-09-01 | |
| Alichem | A029206021-25g |
N-(2-Hydroxyethyl)isonicotinamide |
6265-74-3 | 95% | 25g |
$1193.94 | 2023-09-01 |
N-(2-hydroxyethyl)pyridine-4-carboxamide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on N-(2-hydroxyethyl)pyridine-4-carboxamide
Comprehensive Overview of N-(2-hydroxyethyl)pyridine-4-carboxamide (CAS No. 6265-74-3): Properties, Applications, and Innovations
N-(2-hydroxyethyl)pyridine-4-carboxamide (CAS No. 6265-74-3) is a specialized organic compound gaining traction in pharmaceutical and biochemical research due to its unique structural features. This compound, often abbreviated as HEPCA, combines a pyridine ring with a hydroxyethyl carboxamide moiety, making it a versatile intermediate in drug synthesis. Its CAS number 6265-74-3 serves as a critical identifier for researchers sourcing high-purity materials for advanced applications.
The growing interest in N-(2-hydroxyethyl)pyridine-4-carboxamide aligns with current trends in small molecule drug discovery and bioconjugation chemistry. Recent literature highlights its potential as a hydrogen bond donor/acceptor in molecular recognition systems, a property highly sought after in targeted drug delivery platforms. The compound's hydrophilic-lipophilic balance (HLB) makes it particularly valuable for designing bioavailability-enhancing formulations, addressing one of the most persistent challenges in modern pharmacotherapy.
From a synthetic chemistry perspective, CAS 6265-74-3 demonstrates remarkable structural tunability. The pyridine nitrogen offers a coordination site for metal complexes, while the hydroxyethyl group provides a functionalization handle for further derivatization. This dual functionality explains its increasing appearance in patents related to chemoenzymatic catalysis and biomimetic materials. Researchers are particularly exploring its role in creating enzyme-mimicking polymers that could revolutionize industrial biocatalysis.
Analytical characterization of N-(2-hydroxyethyl)pyridine-4-carboxamide reveals excellent thermal stability up to 200°C, as confirmed by differential scanning calorimetry (DSC) studies. This property, combined with its moderate solubility in polar aprotic solvents, makes it suitable for high-temperature polymerization processes. Recent innovations in green chemistry have also explored its use as a bio-based alternative to traditional amide coupling reagents, aligning with the pharmaceutical industry's push toward sustainable synthesis protocols.
The compound's electronic properties have attracted attention in materials science applications. Density functional theory (DFT) calculations predict significant charge delocalization across the pyridine-carboxamide system, suggesting potential in organic electronic devices. Experimental studies confirm its ability to function as a molecular semiconductor when incorporated into π-conjugated systems, opening possibilities for flexible electronics and biosensor technologies.
In biochemical contexts, 6265-74-3 demonstrates intriguing protein-binding characteristics. Nuclear magnetic resonance (NMR) studies show selective interaction with kinase domains, prompting investigations into its potential as a scaffold molecule for kinase inhibitor development. This application aligns with current precision medicine approaches targeting specific signaling pathways in oncology and inflammatory diseases.
Quality control protocols for N-(2-hydroxyethyl)pyridine-4-carboxamide emphasize HPLC purity verification, typically requiring ≥98% purity for research-grade material. Advanced chiral separation techniques have been developed to resolve potential stereoisomers, ensuring consistency in structure-activity relationship studies. The compound's stability profile under various pH conditions makes it particularly valuable for formulation science applications requiring pH-sensitive delivery systems.
Emerging applications leverage the compound's metal-chelating properties for catalytic nanotechnology. Recent studies demonstrate its effectiveness as a ligand precursor for creating homogeneous catalysts used in C-C coupling reactions. This positions CAS 6265-74-3 as a potential enabler for more efficient cross-coupling methodologies in complex molecule synthesis.
From a commercial availability standpoint, N-(2-hydroxyethyl)pyridine-4-carboxamide is typically supplied as a white crystalline powder with documented spectroscopic fingerprints (IR, NMR, MS) for verification. Current market trends show increasing demand for custom derivatives featuring isotopic labeling (13C, 15N) or fluorinated analogs to support advanced metabolic studies and PET tracer development.
The safety profile of 6265-74-3 has been extensively characterized through in vitro cytotoxicity assays, showing favorable results at concentrations below 100 μM. These findings support its growing use in biocompatible material design and medical device coatings. However, standard laboratory precautions for handling fine powders remain recommended during research use.
Future research directions for N-(2-hydroxyethyl)pyridine-4-carboxamide include exploration of its supramolecular chemistry potential and applications in artificial photosynthesis systems. The compound's ability to participate in dynamic covalent chemistry makes it a promising candidate for developing self-healing materials and adaptive polymers responsive to environmental stimuli.
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